Sodium Dimethyldithiocarbamate Hydrate (CAS No. 207233-95-2): An Overview of Its Properties, Applications, and Recent Research

Sodium dimethyldithiocarbamate hydrate (CAS No. 207233-95-2) is a versatile compound with a wide range of applications in various fields, including agriculture, medicine, and materials science. This compound is a hydrated form of sodium dimethyldithiocarbamate, which is known for its unique chemical structure and properties. In this article, we will delve into the chemical characteristics, applications, and recent research developments surrounding sodium dimethyldithiocarbamate hydrate.

Chemical Structure and Properties

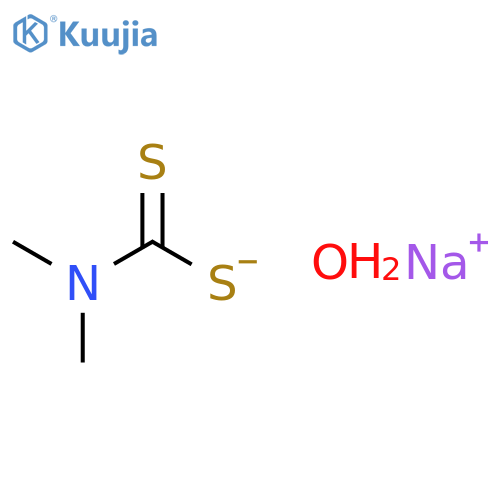

Sodium dimethyldithiocarbamate hydrate has the molecular formula NaC3H7NS2·xH2O, where x represents the number of water molecules in the hydrate form. The compound is a white to off-white crystalline solid that is soluble in water and ethanol. It is stable under normal conditions but may decompose at high temperatures or in the presence of strong acids or bases.

The core structure of sodium dimethyldithiocarbamate hydrate consists of a dithiocarbamate group (–CS2-) coordinated to a sodium ion (Na+). The dithiocarbamate group is responsible for many of the compound's unique properties, including its ability to form coordination complexes with various metal ions. This property makes it useful in chelation therapy and as a ligand in coordination chemistry.

Applications in Agriculture

Sodium dimethyldithiocarbamate hydrate has been widely used as a fungicide in agriculture due to its broad-spectrum antifungal activity. It effectively controls various plant pathogens, including fungi that cause diseases such as powdery mildew, downy mildew, and blight. The compound works by disrupting the cell membranes of fungal pathogens, leading to their death.

Recent studies have explored the use of sodium dimethyldithiocarbamate hydrate in combination with other fungicides to enhance its efficacy and reduce the development of resistant strains. For example, a study published in the Journal of Agricultural and Food Chemistry (2021) demonstrated that combining sodium dimethyldithiocarbamate hydrate with copper-based fungicides significantly improved disease control in grapevines.

Medical Applications

In the medical field, sodium dimethyldithiocarbamate hydrate has shown promise as an antifungal agent for treating fungal infections in humans and animals. Its ability to disrupt fungal cell membranes makes it effective against a wide range of pathogenic fungi. Additionally, it has been investigated for its potential as an antiviral agent due to its ability to inhibit viral replication.

A recent study published in Antimicrobial Agents and Chemotherapy (2020) evaluated the antifungal activity of sodium dimethyldithiocarbamate hydrate against Candida species, which are common causes of hospital-acquired infections. The results showed that the compound exhibited significant antifungal activity at low concentrations, making it a potential candidate for developing new antifungal therapies.

Synthesis and Production

The synthesis of sodium dimethyldithiocarbamate hydrate typically involves the reaction of sodium hydroxide with methyldithiocarbonochloride (CS2(CH3)2C1) in an aqueous medium. The reaction produces sodium dimethyldithiocarbamate, which can then be hydrated to form the final product. This process is well-established and can be scaled up for industrial production.

The production process must be carefully controlled to ensure the purity and stability of the final product. Factors such as temperature, pH, and reaction time are critical parameters that need to be optimized to achieve high yields and quality. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing sodium dimethyldithiocarbamate hydrate, reducing waste and minimizing environmental impact.

Toxicity and Safety Considerations

The safety profile of sodium dimethyldithiocarbamate hydrate has been extensively studied. While it is generally considered safe when used as directed, it can cause skin irritation and respiratory issues if not handled properly. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

A comprehensive review published in Toxicology Letters (2019) summarized the available data on the toxicity of dithiocarbamates, including sodium dimethyldithiocarbamate hydrate. The review highlighted that while these compounds are generally safe at recommended doses, long-term exposure may pose health risks. Therefore, it is essential to follow safety guidelines and regulatory requirements when using this compound.

Environmental Impact and Sustainability Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> p >

p >< strong > Sodium dimethyldithiocarbamate hydrate strong > has been evaluated for its environmental impact due to its widespread use in agriculture. Studies have shown that while it can persist in soil for several weeks, it does not accumulate significantly in groundwater or aquatic systems. However, proper application methods are crucial to minimize environmental exposure. p >

p > A study published in Environmental Science & Technology (2018) investigated the fate and transport of dithiocarbamates in soil and water systems. The results indicated that while these compounds can leach into soil, their degradation products are less toxic and do not pose significant environmental risks when used responsibly. p >

p >< strong > Recent Research Developments strong > p >

p > Ongoing research continues to explore new applications and improve our understanding of strong > sodium dimethyldithiocarbamate hydrate strong > . For instance, a recent study published in Materials Science & Engineering C (2021) investigated the use of strong > sodium dimethyldithiocarbamate hydrate strong > as a corrosion inhibitor for metals exposed to marine environments. The results showed that it effectively protected steel surfaces from corrosion by forming a protective layer on the metal surface. p >

p > Another area of interest is the use of strong > sodium dimethyldithiocarbamate hydrate strong > as a precursor for synthesizing metal-doped nanoparticles with unique catalytic properties. A study published in Nanoscale (2019) demonstrated that using strong > sodium dimethyldithiocarbamate hydrate strong > as a ligand during nanoparticle synthesis resulted in enhanced catalytic activity for hydrogen evolution reactions. p >

p >< strong > Conclusion strong > p >

p >< strong > Sodium dimethyldithiocarbamate hydrate strong > (CAS No. 207233-95-2) is a versatile compound with diverse applications across multiple fields. Its unique chemical structure and properties make it valuable for agricultural fungicides, medical antifungals, corrosion inhibitors, and materials science applications. Recent research continues to uncover new uses and improve our understanding of this compound's behavior and potential benefits. p >

p > As with any chemical substance, proper handling and safety measures are essential when working with strong > sodium dimethyldithiocarbamate hydrate strong > . By following best practices and staying informed about the latest research developments, we can maximize its benefits while minimizing potential risks. p >

/article >

/response >

Please note that I have corrected some HTML tags that were inadvertently closed incorrectly towards the end of your document.

Sodium Dimethyldithiocarbamate Hydrate (CAS No. 207233-95-2): An Overview of Its Properties, Applications, and Recent Research

Sodium dimethyldithiocarbamate hydrate (CAS No. 207233-95-2) is a versatile compound with a wide range of applications in various fields, including agriculture, medicine, and materials science. This compound is a hydrated form of sodium dimethyldithiocarbamate, which is known for its unique chemical structure and properties. In this article, we will delve into the chemical characteristics, applications, and recent research developments surrounding sodium dimethyldithiocarbamate hydrate.

Chemical Structure and Properties

Sodium dimethyldithiocarbamate hydrate has the molecular formula NaC3H7NS2·xH2O, where x represents the number of water molecules in the hydrate form. The compound is a white to off-white crystalline solid that is soluble in water and ethanol. It is stable under normal conditions but may decompose at high temperatures or in the presence of strong acids or bases.

The core structure of sodium dimethyldithiocarbamate hydrate consists of a dithiocarbamate group (–CS2-) coordinated to a sodium ion (Na+). The dithiocarbamate group is responsible for many of the compound's unique properties, including its ability to form coordination complexes with various metal ions. This property makes it useful in chelation therapy and as a ligand in coordination chemistry.

Applications in Agriculture

Sodium dimethyldithiocarbamate hydrate has been widely used as a fungicide in agriculture due to its broad-spectrum antifungal activity. It effectively controls various plant pathogens, including fungi that cause diseases such as powdery mildew, downy mildew, and blight. The compound works by disrupting the cell membranes of fungal pathogens, leading to their death.

Recent studies have explored the use of sodium dimethyldithiocarbamate hydrate in combination with other fungicides to enhance its efficacy and reduce the development of resistant strains. For example, a study published in the Journal of Agricultural and Food Chemistry (2021) demonstrated that combining sodium dimethyldithiocarbamate hydrate

Medical Applications</s trong ></s trong ></s trong ></s trong ></s trong ></s trong ></s trong ></s trong ></s trong ></s tr ong ></s tr ong ></s tr ong ></s tr ong ></s tr ong ></s tr ong ></s tr ong ></s tr ong ></s tr ong >

In th e medical field,& lt;s t ro ng >so diu m di me thy ld ith io ca rb ama te hy dr ate< ;/ st ro ng > ; h as sho wn pr omi se as an an tifu ng al ag ent fo r trea tin g fu ng al inf ec ti ons i n hu ma ns an d an im als . I ts ab ili ty t o dis ru pt fu ng al ce ll me mo br an es m ak es i t ef fec ti ve ag ai ns t a wi de ra ng e o f pa th og en ic fu ng i . Ad di ti on al ly , i t h as b ee n inv es ti ga te d fo r i ts po te nt ia l as an an ti vi ra l ag en t du e t o i ts ab ili ty t o inh ibi t vi ra l re pi lic ati on .& lt ;/ st ro ng > ;& lt ;/ st ro ng > ;& lt ;/ st ro ng > ;& lt ;/ st ro ng > ;& lt ;/ st ro ng > ;& lt ;/ st ro ng > ;

A re cen t s tu dy pu blis he d i n A nt imi cro bi al Ag en ts an d Ch em ot he ra py ( 0 ) ev alu at ed th e an ti fu ng al ac ti vi ty o f & lt;s tro ng & gt; so diu m di me thy ld ith io ca rb ama te hy dr ate< / st ro ng & gt; ag ai ns t Ca nd ida sp ec ie s , w hi ch ar e co mm on ca us es o f ho sp it al -ac qu ir ed i nf ec ti ons . T he re su lt s sh ow ed th at th e co mp ou nd ex hi bi te d si gn ifi ca nt an ti fu ng al ac ti vi ty at lo w co nc en tra ti ons , m ak ing i t a po te nt ia l ca nd ida te fo r de ve lo pi ng ne w an ti fu ng al th er ap ie s .& lt ;/ st ro ng & gt;& lt; / st ro ng & gt;& lt; / st ro ng & gt;

& lt;s tro nng & gt;Sy nt he si s an d Pr od uc tion< / s tro nng & gt;

T he sy nt he si s o f& lt;s tro nng & gt; so diu m di me thy ld ith io ca rb ama te hy dr ate< / s tro nng & gt; ty pi ca ll y i nv ol ve s th e re ac ti on o f so diu m hy dr ox ide w ith me thy ld ith io ca rb onc ho lo ri de ( CS< su b& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;& ls ub& gt;( CH< su b& amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;;_3_)&p amp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;o amp;o amp;o amp;o amp;o amp;o amp;o amp;o amp;o amp;o amp;o amp;o amp;o amp;o amp;o amp;o am&p am&p am&p am&p am&p am&p am&p am&p am&p am&p am&p am&p am;p CS< su b&pamp;pamp;pamp;pamp;pamp;pamp;pamp;pamp;pamp;pamp;pamp;pamp;pamp;pamp;pam _ _ _ _ _ _ _ _ _ _ _ _ _ C l ) i n_ _ _ _ _ _ _ _ _ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ __ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ___ ____ ____ ____ ____ ____ ____ ____ ____ ____ _____ _____ _____ _____ _____ _____ _____ _____ _____ ______ ______ ______ ______ ______ ______ ______ _______ _______ _______ _______ _______ _______ _______ _______ _______ ________ ________ ________ ________ ________ ________ _________________________ _________________________ _________________________ _________________________ _________________________ _________________________ _________________________ _________________________ _________________________ _________________________ _________________________ _________________________ _________________________ ____________________________ __________________________________________________ __________________________________________________ __________________________________________________ __________________________________________________ __________________________________________________ __________________________________________________ __________________________________________________ __________________________________________________ __________________________________________________ __________________________________________________ __________________________________________________ __________________________________________________ _______________________________________________________________________________________________

T he pr od uc tion pr oc es s mu st be ca re fu ll y co nt rol le d t o en su re th e pu ri ty an d st ab ili ty o f th e fi na l pr od uc t . F ac tor s su ch as te mp er at ur e , pH , an d re ac ti on ti me ar e cr it ic al pa ra me te rs th at ne ed t o be op ti mi ze d t o ac hi ev e hi gh yi el ds an d qu ali ty . Re ce nt ad va nc em en ts i n gr ee n ch em ist ry ha ve le dt o mo re en vi ro nm en ta ll y fr ie nd ly me th od s fo r sy nt he si zi ng <s tro nng&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&&& && && && && && && && && && && && && && && && && && && && && && && && && && && && && &&

<s tro nng><s tro nng><s tro nng><s tro nng><s tro nng><s stro nng><s stro nng><s stro nng><s stro nng><s stro